

Spectroscopic Data Analysis for CHEMBL333994: A Technical Overview

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Compound of Interest

Compound Name: (rac)-CHEMBL333994

Cat. No.: B3181960

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Introduction

This technical guide addresses the request for spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the chemical compound identified as CHEMBL333994. While a comprehensive search has been conducted to obtain experimental spectroscopic data and associated protocols, this information is not publicly available within accessible databases and literature. This document, therefore, serves to provide the known structural and chemical information for CHEMBL333994 and outlines the general methodologies and data presentation formats that would be employed should such data become available.

Compound Identification

CHEMBL333994 is chemically identified as N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide. Key identifying information is summarized in Table 1.

Table 1: Compound Identification for CHEMBL333994

Identifier	Value
ChEMBL ID	CHEMBL333994
IUPAC Name	N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide
Molecular Formula	C ₂₆ H ₁₉ FN ₄ O ₂
Molecular Weight	438.5 g/mol
Canonical SMILES	<chem>C1C2=C(C=C(C=C2)N(C3=C(C=CC=C3)F)C4=C(N1)C(=O)NC(C4)NC(=O)C5=CNC6=CC=CC=C65)C</chem>
InChI Key	YQDAKHJFXJBFGT-UHFFFAOYSA-N

Spectroscopic Data (Data Not Available)

As of the latest search, experimental NMR and MS data for CHEMBL333994 are not available in the public domain. In the interest of providing a complete technical guide, the following sections outline the standard data presentation and experimental protocols that would be expected for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For a compound like CHEMBL333994, both ¹H (proton) and ¹³C (carbon) NMR spectra would be essential for structural confirmation.

Expected Data Presentation:

Were the data available, it would be summarized as shown in Table 2.

Table 2: Hypothetical ¹H and ¹³C NMR Data for CHEMBL333994

¹ H Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available

¹³ C Chemical Shift (ppm)	Assignment
Data Not Available	Data Not Available

Standard Experimental Protocol for NMR:

A standard protocol for acquiring NMR data for a small molecule like CHEMBL333994 would typically involve the following steps:

- **Sample Preparation:** A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- **Instrument:** A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) would be used.
- **¹H NMR Acquisition:** A standard pulse sequence would be used to acquire the proton spectrum. Key parameters would include the spectral width, number of scans, relaxation delay, and acquisition time.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to acquire the carbon spectrum. A larger number of scans would typically be required due to the lower natural abundance of ¹³C.
- **Data Processing:** The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Expected Data Presentation:

If available, the MS data would be presented as shown in Table 3.

Table 3: Hypothetical Mass Spectrometry Data for CHEMBL333994

Ionization Mode	Mass Analyzer	m/z $[M+H]^+$ (Calculated)	m/z $[M+H]^+$ (Found)
Data Not Available	Data Not Available	439.1565	Data Not Available

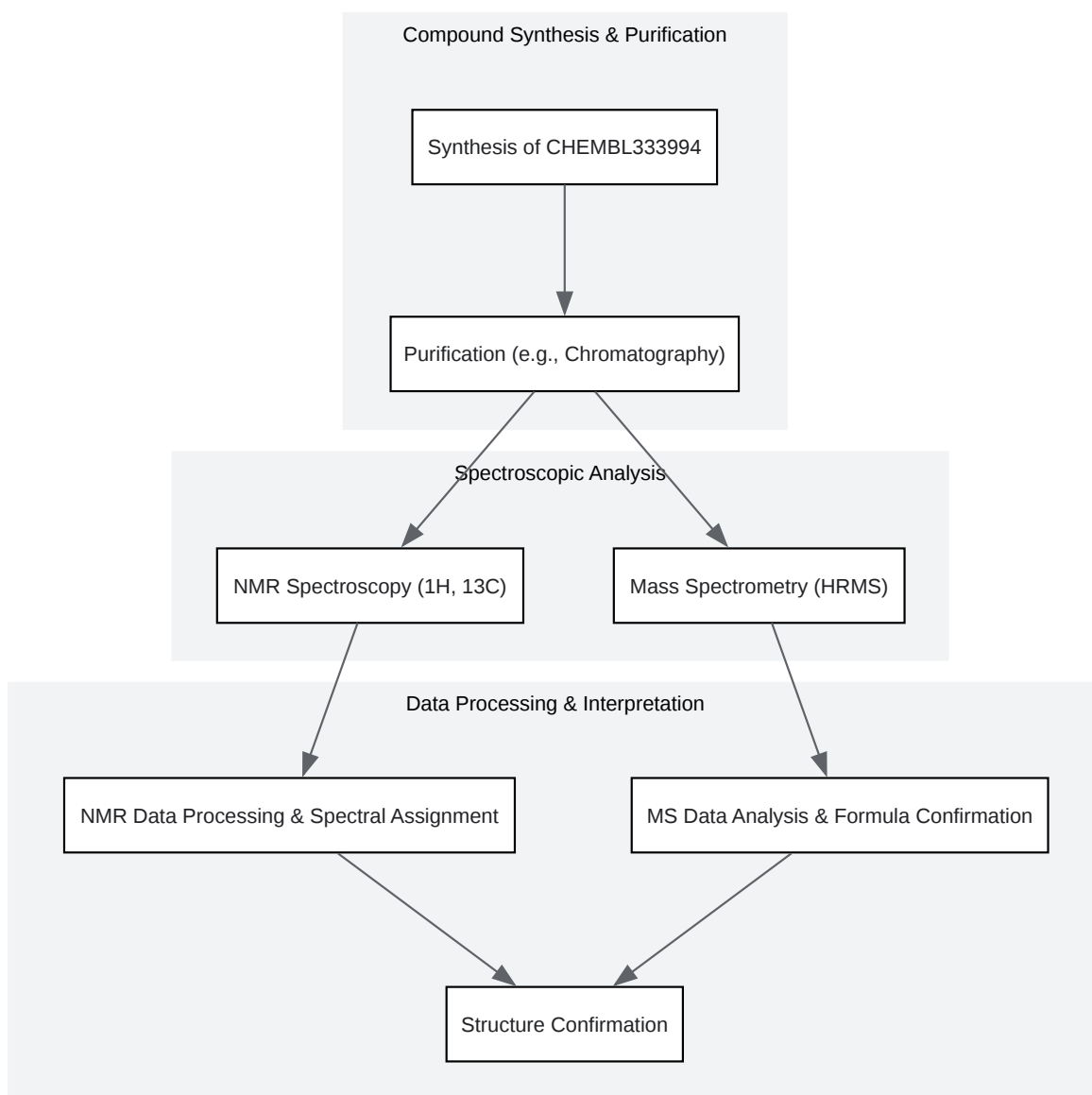
Standard Experimental Protocol for MS:

A typical protocol for obtaining a high-resolution mass spectrum (HRMS) would be:

- **Sample Preparation:** A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source would be used.
- **Data Acquisition:** The sample would be introduced into the mass spectrometer, and data would be acquired in positive or negative ion mode. The instrument would be calibrated using a known standard to ensure mass accuracy.
- **Data Analysis:** The resulting spectrum would be analyzed to determine the m/z of the molecular ion. The measured mass would be compared to the calculated exact mass to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a novel compound like CHEMBL333994 is depicted in the following diagram.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While the specific experimental spectroscopic data for CHEMBL333994 is not currently available in the public domain, this guide provides the foundational chemical information for the compound. It also outlines the standard procedures and data presentation formats that are industry-standard for the NMR and MS analysis of such molecules. Researchers and scientists are encouraged to use this information as a reference for their own work and to consult proprietary or internal databases that may contain the sought-after data. Should this data become publicly available, this document can serve as a template for its comprehensive analysis and presentation.

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References

- 1. N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | C26H19FN4O2 | CID 10455790 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Spectroscopic Data Analysis for CHEMBL333994: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181960#spectroscopic-data-nmr-ms-for-chembl333994]

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